N-Boc-N-sem-2-amino-5-bromothiazole
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Overview
Description
N-Boc-N-sem-2-amino-5-bromothiazole: is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. It is characterized by the presence of a thiazole ring, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. The compound also features a bromine atom at the 5-position of the thiazole ring and a tert-butoxycarbonyl (Boc) protective group attached to the amino functionality. This compound is commonly used as an intermediate in the synthesis of various biologically active molecules, including those with potential antitumor, antimalarial, and enzyme inhibitory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-sem-2-amino-5-bromothiazole typically involves the reaction of 2-amino-5-bromothiazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc-Cl. The general reaction scheme is as follows:
2-amino-5-bromothiazole+Boc-Cl→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-sem-2-amino-5-bromothiazole can undergo various chemical reactions due to its reactive sites. The bromine atom at the 5-position of the thiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the thiazole ring. The protected amino group can be deprotected under acidic conditions, enabling its participation in peptide coupling reactions and the synthesis of amino acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom with other functional groups.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, can be used to remove the Boc protective group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Deprotected Amino Derivatives: Removal of the Boc group yields the free amino derivative, which can be further utilized in peptide synthesis.
Scientific Research Applications
N-Boc-N-sem-2-amino-5-bromothiazole serves as an important intermediate in the synthesis of biologically active molecules. Its applications span across various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Investigated for its potential antitumor, antimalarial, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Boc-N-sem-2-amino-5-bromothiazole is primarily related to its ability to act as an intermediate in the synthesis of bioactive compounds. The thiazole ring and the bromine atom play crucial roles in the reactivity and interaction of the compound with various molecular targets. The Boc protective group ensures that the amino functionality remains intact during synthetic transformations, allowing for selective reactions and the formation of desired products .
Comparison with Similar Compounds
N-Boc-N-sem-2-amino-5-bromothiazole can be compared with other similar compounds, such as:
N-Boc-2-amino-5-bromothiazole: Similar structure but lacks the sem group.
N-Boc-2-amino-4-bromothiazole: Bromine atom at the 4-position instead of the 5-position.
N-Boc-2-amino-5-chlorothiazole: Chlorine atom instead of bromine at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sem group, which can influence its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-(2-trimethylsilylethoxymethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BrN2O3SSi/c1-14(2,3)20-13(18)17(12-16-9-11(15)21-12)10-19-7-8-22(4,5)6/h9H,7-8,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNBOWYMQDLFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2O3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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